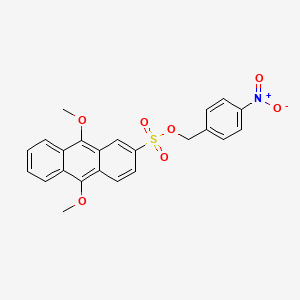
(4-Nitrophenyl)methyl 9,10-dimethoxyanthracene-2-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Nitrophenyl)methyl 9,10-dimethoxyanthracene-2-sulfonate is an organic compound with the molecular formula C23H19NO7S. This compound is known for its unique structure, which combines a nitrophenyl group, a dimethoxyanthracene moiety, and a sulfonate ester. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitrophenyl)methyl 9,10-dimethoxyanthracene-2-sulfonate typically involves the esterification of 9,10-dimethoxyanthracene-2-sulfonic acid with (4-nitrophenyl)methanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an aprotic solvent such as dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-Nitrophenyl)methyl 9,10-dimethoxyanthracene-2-sulfonate can undergo various chemical reactions, including:
Nucleophilic substitution: The nitro group on the phenyl ring can be a site for nucleophilic attack, leading to substitution reactions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The methoxy groups on the anthracene moiety can be oxidized to form quinones under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Nucleophilic substitution: Substituted phenyl derivatives.
Reduction: Amino derivatives of the original compound.
Oxidation: Quinone derivatives of the anthracene moiety.
Scientific Research Applications
(4-Nitrophenyl)methyl 9,10-dimethoxyanthracene-2-sulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a probe in mechanistic studies.
Biology: Employed in the study of enzyme kinetics and as a fluorescent probe for biological imaging.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmacologically active compounds.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of (4-Nitrophenyl)methyl 9,10-dimethoxyanthracene-2-sulfonate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the anthracene moiety can intercalate into DNA, affecting its structure and function. The sulfonate ester group enhances the compound’s solubility and facilitates its interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
(4-Nitrophenyl)methyl anthracene-2-sulfonate: Lacks the methoxy groups on the anthracene moiety.
(4-Nitrophenyl)methyl 9,10-dihydroxyanthracene-2-sulfonate: Contains hydroxyl groups instead of methoxy groups.
(4-Nitrophenyl)methyl 9,10-dimethoxyanthracene-2-carboxylate: Has a carboxylate group instead of a sulfonate ester.
Uniqueness
(4-Nitrophenyl)methyl 9,10-dimethoxyanthracene-2-sulfonate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both methoxy and sulfonate ester groups enhances its solubility and facilitates its use in various applications .
Properties
CAS No. |
121172-98-3 |
|---|---|
Molecular Formula |
C23H19NO7S |
Molecular Weight |
453.5 g/mol |
IUPAC Name |
(4-nitrophenyl)methyl 9,10-dimethoxyanthracene-2-sulfonate |
InChI |
InChI=1S/C23H19NO7S/c1-29-22-18-5-3-4-6-19(18)23(30-2)21-13-17(11-12-20(21)22)32(27,28)31-14-15-7-9-16(10-8-15)24(25)26/h3-13H,14H2,1-2H3 |
InChI Key |
CUHCLROITCDERO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=CC(=CC2=C(C3=CC=CC=C31)OC)S(=O)(=O)OCC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















